molecular formula C18H11FN6 B11480684 3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-c]quinazoline

3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B11480684
M. Wt: 330.3 g/mol
InChI Key: MNTXZLJPMMGRBT-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-3-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a combination of fluorophenyl, triazoloquinazolin, and pyrazole moieties, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-3-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazines with 1,3-diketones.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the triazoloquinazolin moiety: This could be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could be used to modify specific parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

5-(4-FLUOROPHENYL)-3-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-CHLOROPHENYL)-3-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE
  • 5-(4-METHOXYPHENYL)-3-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE

Uniqueness

The presence of the fluorophenyl group in 5-(4-FLUOROPHENYL)-3-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE may impart unique electronic properties, affecting its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H11FN6

Molecular Weight

330.3 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C18H11FN6/c19-12-7-5-11(6-8-12)15-9-16(22-21-15)18-24-23-17-13-3-1-2-4-14(13)20-10-25(17)18/h1-10H,(H,21,22)

InChI Key

MNTXZLJPMMGRBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=NN4)C5=CC=C(C=C5)F

Origin of Product

United States

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